molecular formula C10H9Cl2NO2S B13478610 (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13478610
M. Wt: 278.15 g/mol
InChI Key: FSJLLKDTVQKJBN-JAVCKPHESA-N
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Description

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chemical compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dicarboxylic acid: Another thiazolidine derivative with different substitution patterns.

    2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid: A similar compound without the (4R) configuration.

Uniqueness

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the dichlorophenyl group

Properties

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H9Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m0/s1

InChI Key

FSJLLKDTVQKJBN-JAVCKPHESA-N

Isomeric SMILES

C1[C@H](NC(S1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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